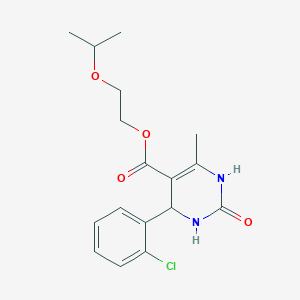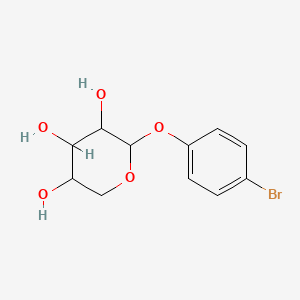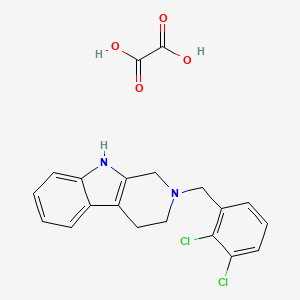![molecular formula C20H20N4O2S B5085360 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is not fully understood. However, it is believed to exert its effects through multiple pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspases. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In the brain, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been found to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to reduce inflammation and oxidative stress. It has also been found to improve cognitive function and memory.
实验室实验的优点和局限性
One of the major advantages of using 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in lab experiments is its potent activity against cancer cells and neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.
未来方向
There are several future directions for the use of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline in scientific research. One potential direction is the development of novel anticancer drugs based on this compound. It may also be used as a lead compound for the development of neuroprotective agents for the treatment of neurodegenerative diseases. Further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion
In conclusion, 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. Further studies are needed to determine its safety profile and potential side effects. However, it holds great promise as a lead compound for the development of novel drugs for the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline involves a multi-step process. The first step involves the condensation of 2-nitrophenylthiourea with 4-methylpiperazine in the presence of an acid catalyst. This results in the formation of 5-(4-methyl-1-piperazinyl)-2-nitrophenylthiourea. The second step involves the cyclization of the above compound with 8-hydroxyquinoline in the presence of a base catalyst. This results in the formation of 8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline.
科学研究应用
8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline has a range of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Another important application of this compound is in the field of neuroscience. It has been found to exhibit potent neuroprotective activity against various neurodegenerative diseases. It has been shown to inhibit the production of reactive oxygen species and reduce inflammation in the brain.
属性
IUPAC Name |
8-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-22-10-12-23(13-11-22)16-7-8-17(24(25)26)19(14-16)27-18-6-2-4-15-5-3-9-21-20(15)18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOVBFMKRZWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)


![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)